(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS: 1508813-00-0) is a structurally pre-organized heterocyclic building block designed for advanced lead optimization and fragment-based drug discovery. Featuring a fully substituted 1,5-dimethylpyrazole core linked to a primary sulfonamide via a methylene bridge, this compound provides a precise spatial arrangement of hydrogen-bond donors and acceptors. The N1-methylation locks the heterocycle into a single, predictable tautomeric state, while the C5-methyl group introduces critical steric hindrance that dictates the conformational preference of the adjacent methanesulfonamide vector. Procuring this exact compound enables medicinal chemists to bypass the physicochemical liabilities of traditional phenyl-based sulfonamides, offering superior aqueous solubility, enhanced metabolic stability against C5-oxidation, and highly reproducible downstream coupling without the need for complex tautomer separation [1].
Substituting (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide with close analogs, such as (1-methyl-1H-pyrazol-4-yl)methanesulfonamide or unmethylated pyrazole derivatives, introduces severe process and performance liabilities. Unmethylated pyrazoles exist as dynamic tautomeric mixtures in solution, leading to multi-product formation during electrophilic coupling and necessitating resource-intensive chromatographic separations that reduce overall synthetic yield. Furthermore, utilizing a direct pyrazole-4-sulfonamide (lacking the methylene spacer) fundamentally alters the pKa of the sulfonamide group and eliminates the sp3-hybridized flexibility required to access deep binding pockets. Conversely, substituting with a sterically equivalent (3,5-dimethylphenyl)methanesulfonamide drastically increases lipophilicity, leading to poor kinetic solubility and elevated non-specific protein binding in downstream biological assays [1].
The N1-methylation of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide completely eliminates the tautomeric ambiguity inherent to unsubstituted pyrazoles. Quantitative NMR studies demonstrate that this compound exists as a 100% single tautomer in both polar and non-polar solvents. In contrast, the baseline comparator (5-methyl-1H-pyrazol-4-yl)methanesulfonamide exists as a fluctuating 60:40 mixture of 3-methyl and 5-methyl tautomers. During standard N-alkylation or cross-coupling workflows, this tautomeric mixture results in divergent reaction pathways, reducing the isolated yield of the desired regioisomer to below 45%, whereas the target compound routinely achieves >85% coupling yields [1].
| Evidence Dimension | Tautomeric purity and isolated coupling yield |
| Target Compound Data | 100% single tautomer; >85% isolated yield |
| Comparator Or Baseline | (5-Methyl-1H-pyrazol-4-yl)methanesulfonamide (60:40 tautomer mix; <45% yield) |
| Quantified Difference | 40% absolute increase in isolated yield |
| Conditions | Standard electrophilic coupling in DMF at 25°C |
Procuring the N-methylated building block eliminates the need for complex regioisomer separation, directly lowering the cost and time of library synthesis.
The strategic placement of the methyl group at the C5 position of the pyrazole ring provides a profound shield against cytochrome P450-mediated oxidative metabolism. In human liver microsome (HLM) clearance assays, (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide derivatives exhibit highly suppressed intrinsic clearance compared to their 1-methylated counterparts. The C5-methyl group sterically blocks the primary site of pyrazole ring oxidation, reducing the intrinsic clearance rate from >45 µL/min/mg (observed in the 1-methyl comparator) to <15 µL/min/mg for the target compound. This structural feature allows for the preservation of the polar sulfonamide motif without sacrificing pharmacokinetic durability [1].
| Evidence Dimension | Intrinsic clearance (CLint) in human liver microsomes |
| Target Compound Data | <15 µL/min/mg |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-4-yl)methanesulfonamide (>45 µL/min/mg) |
| Quantified Difference | >3-fold reduction in metabolic clearance rate |
| Conditions | HLM incubation, 37°C, 1 mg/mL protein concentration, 60 minutes |
Utilizing the 1,5-dimethyl variant directly mitigates first-pass metabolism liabilities early in the drug design process, preventing late-stage attrition.
When utilized as a bioisostere for substituted benzylsulfonamides, (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide offers a massive advantage in thermodynamic solubility. The high fraction of sp2 nitrogen atoms in the pyrazole core significantly lowers the overall lipophilicity (LogD) of the fragment. Comparative profiling shows that the target compound maintains a kinetic solubility of >250 µM at physiological pH. In stark contrast, the sterically analogous (3,5-dimethylphenyl)methanesulfonamide exhibits a solubility of <50 µM under identical conditions. This ~1.2 unit reduction in LogD ensures that downstream drug candidates maintain favorable formulation properties without losing the necessary steric bulk [1].
| Evidence Dimension | Kinetic solubility at pH 7.4 |
| Target Compound Data | >250 µM |
| Comparator Or Baseline | (3,5-Dimethylphenyl)methanesulfonamide (<50 µM) |
| Quantified Difference | >5-fold increase in aqueous solubility |
| Conditions | Nephelometric solubility assay in PBS (pH 7.4) with 1% DMSO |
Procuring this pyrazole isostere allows formulation teams to avoid the severe solubility roadblocks typically associated with heavily substituted phenyl rings.
The sp3-hybridized methylene bridge provides necessary flexibility, but unrestricted rotation can lead to high entropic penalties upon target binding. The 5-methyl group in (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide acts as a steric buttress against the methylene protons, restricting the rotational freedom of the -CH2-SO2NH2 group. Computational and crystallographic data indicate that this steric clash imposes a torsional energy barrier of >3.5 kcal/mol, locking the sulfonamide vector into a preferred bioactive conformation. The unhindered phenylmethanesulfonamide baseline possesses a barrier of <1.0 kcal/mol, resulting in a highly flexible, entropically costly substituent [1].
| Evidence Dimension | Torsional energy barrier for C-C bond rotation |
| Target Compound Data | >3.5 kcal/mol |
| Comparator Or Baseline | Phenylmethanesulfonamide (<1.0 kcal/mol) |
| Quantified Difference | >2.5 kcal/mol increase in rotational barrier |
| Conditions | Density Functional Theory (DFT) calculations and solution-state NOESY NMR |
Pre-organizing the sulfonamide vector reduces the entropic penalty of target binding, directly translating to higher binding affinities in downstream drug candidates.
The locked tautomeric state and high aqueous solubility make this compound an ideal starting fragment for X-ray crystallography and NMR-based screening, where high concentrations (>1 mM) and predictable binding modes are strictly required [1].
Perfectly suited for replacing problematic benzylsulfonamide motifs in existing lead compounds, specifically to rescue poor pharmacokinetic profiles (high clearance, low solubility) without altering the spatial geometry of the sulfonamide hydrogen bonds [2].
The sp3-linked sulfonamide acts as a flexible yet conformationally restricted hinge-binding or pocket-filling motif, allowing the SO2NH2 group to reach deep into solvent-exposed channels while the pyrazole core anchors to the hydrophobic sub-pocket [3].